Indium(III) 2-ethylhexanoate Indium(III) 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 67816-06-2
VCID: VC17176909
InChI: InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
SMILES:
Molecular Formula: C24H45InO6
Molecular Weight: 544.4 g/mol

Indium(III) 2-ethylhexanoate

CAS No.: 67816-06-2

Cat. No.: VC17176909

Molecular Formula: C24H45InO6

Molecular Weight: 544.4 g/mol

* For research use only. Not for human or veterinary use.

Indium(III) 2-ethylhexanoate - 67816-06-2

Specification

CAS No. 67816-06-2
Molecular Formula C24H45InO6
Molecular Weight 544.4 g/mol
IUPAC Name 2-ethylhexanoate;indium(3+)
Standard InChI InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Standard InChI Key ARHIRDSNQLUBHR-UHFFFAOYSA-K
Canonical SMILES CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3]

Introduction

Chemical Identity and Structural Characteristics

Indium(III) 2-ethylhexanoate belongs to the class of metal carboxylates, where the indium(III) cation is coordinated by three 2-ethylhexanoate anions. The compound’s molecular structure is defined by its octahedral geometry, with the carboxylate ligands facilitating stability in organic media. Key identifiers include:

PropertyValue
CAS Registry Number67816-06-2
Molecular FormulaC24H45InO6\text{C}_{24}\text{H}_{45}\text{InO}_6
Molecular Weight544.4 g/mol
IUPAC Name2-Ethylhexanoate; indium(3+)
AppearanceYellow to orange viscous liquid
SolubilityMiscible in hydrocarbons, ethers, and chlorinated solvents

The compound’s canonical SMILES representation is CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3]\text{CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3]}, reflecting its branched alkyl chains and ionic coordination .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Indium(III) 2-ethylhexanoate is typically synthesized via a metathesis reaction between indium(III) chloride (InCl3\text{InCl}_3) and 2-ethylhexanoic acid (C8H16O2\text{C}_8\text{H}_{16}\text{O}_2) in an anhydrous solvent such as toluene or xylene. The reaction proceeds as follows:

InCl3+3C8H15O2HIn(C8H15O2)3+3HCl\text{InCl}_3 + 3\text{C}_8\text{H}_{15}\text{O}_2\text{H} \rightarrow \text{In(C}_8\text{H}_{15}\text{O}_2\text{)}_3 + 3\text{HCl}

Heating the mixture to 60–80°C under reflux ensures complete ligand exchange, with gaseous HCl evolved as a byproduct . Purification involves vacuum distillation to remove residual solvents and unreacted acids, yielding a product with >95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and consistency. Key parameters include:

  • Temperature: 70–90°C

  • Pressure: Atmospheric, with inert gas (N₂) purging to prevent oxidation

  • Catalysts: None required due to the exothermic nature of the reaction

Industrial batches are standardized to meet purity grades (99%–99.999%) for applications in electronics and catalysis .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

  • 200–250°C: Loss of volatile organic components.

  • 350–450°C: Formation of indium oxide (In2O3\text{In}_2\text{O}_3) residues.

This behavior is critical for its use in chemical vapor deposition (CVD) processes, where controlled decomposition enables uniform thin-film growth .

Spectroscopic Features

  • FT-IR: Strong asymmetric (νasym\nu_{\text{asym}}) and symmetric (νsym\nu_{\text{sym}}) carboxylate stretches at 1,550 cm⁻¹ and 1,410 cm⁻¹, respectively.

  • NMR: 1H^1\text{H} NMR signals at δ 0.8–1.6 ppm (alkyl chain protons) and δ 2.3 ppm (carboxylate-bound methylene groups).

Applications in Advanced Materials

Thin-Film Deposition

Indium(III) 2-ethylhexanoate is a preferred precursor for depositing indium tin oxide (ITO) coatings, which are essential for transparent conductive layers in displays and solar cells. Spin-coating or aerosol-assisted CVD techniques yield films with:

  • Thickness: 50–200 nm

  • Resistivity: 2×104Ωcm2 \times 10^{-4} \, \Omega \cdot \text{cm}

  • Transmittance: >85% in the visible spectrum .

Nanocrystal Synthesis

Recent studies demonstrate its utility in synthesizing ternary (Ag–In–S) and quaternary (Ag–In–Zn–S) nanocrystals. These materials exhibit tunable photoluminescence (530–730 nm) and quantum yields of 20–40%, making them suitable for LED and bioimaging applications .

Catalysis

As a Lewis acid catalyst, Indium(III) 2-ethylhexanoate facilitates:

  • Friedel-Crafts alkylation: Conversion rates >90% at 25°C.

  • Epoxide ring-opening: Selectivity >95% for terminal epoxides.

Its solubility in nonpolar media enables homogeneous catalysis without requiring polar aprotic solvents .

Comparative Analysis with Other Indium Salts

PropertyIndium(III) 2-EthylhexanoateIndium(III) ChlorideIndium(III) Acetate
Solubility in TolueneHighLowModerate
Thermal Stability (°C)200>300150
Catalytic ActivityExcellentModeratePoor

The ethylhexanoate ligand’s bulkiness enhances solubility and reduces aggregation during nanocrystal growth, unlike chloride or acetate counterparts .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Replacing hydrocarbon solvents with ionic liquids.

  • Hybrid Materials: Incorporating graphene or MOFs to enhance electrical conductivity.

  • Photocatalysis: Leveraging its redox activity for CO₂ reduction and water splitting.

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